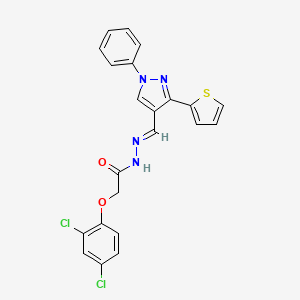
PROTAC K-Ras Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC K-Ras Degrader-1, also known as Compound 518, is a PROTAC (Proteolysis-Targeting Chimera) that effectively degrades K-Ras based on Cereblon E3 ligand . It exhibits ≥70% degradation efficacy in SW1573 cells .
Physical And Chemical Properties Analysis
PROTAC K-Ras Degrader-1 has a molecular weight of 999.12 and a formula of C53H62N10O10 . It appears as a solid, light yellow to yellow in color . It is soluble in DMSO at a concentration of 33.33 mg/mL .科学的研究の応用
Pancreatic Cancer Treatment
PROTAC K-Ras Degrader-1 (PKD-1), a molecule developed using PROTAC technology, has shown promising results in targeting pancreatic cancer. PKD-1 binds to the KRAS G12C protein, promoting its degradation, reducing cell viability, and inducing cell apoptosis. This approach signifies a new treatment strategy against pancreatic cancer, highlighting the potential of PROTAC molecules like PKD-1 in cancer therapy (Gao et al., 2022).
General Cancer Therapy
PROTAC technology, including agents like PROTAC K-Ras Degrader-1, is increasingly recognized as an effective tool for targeted cancer therapy. It works by ubiquitinating target proteins through the ubiquitin-proteasome system (UPS) to inhibit tumor growth. This technology has been especially successful in degrading proteins that are significant in tumorigenesis, offering a new therapeutic strategy for various cancers (Qi et al., 2021).
Hematologic Malignancies
PROTACs like PKD-1 demonstrate potential in treating hematologic malignancies. They are superior to conventional small molecule inhibitors due to their unique mechanism of action, targeting “undruggable” and mutant proteins with improved selectivity. PROTACs are emerging as novel targeted anticancer therapeutics for various stages of preclinical and clinical development (He et al., 2020).
Mechanistic Insights and Optimization
Research on PROTACs like PKD-1 provides insights into the mitogen-activated protein kinase kinases (MEK1/2) pathway, crucial in cancer development. PROTAC technology offers advantages over traditional inhibitors, with recent studies focusing on developing and optimizing MEK degraders, enhancing cancer therapy effectiveness (Wang et al., 2021).
PROTACs in Clinical Trials
The development of PROTACs, including PKD-1, has reached clinical trials, particularly in treating prostate cancer. Recent discoveries in PROTAC strategies, such as identifying new E3 ubiquitin ligases, are proving valuable in medical fields, potentially revolutionizing cancer treatment (Wang et al., 2019).
Targeted KRAS Degradation Challenges
Efforts to target KRASG12C for degradation through PROTACs, including PKD-1, have faced challenges, such as the inability to effectively poly-ubiquitinate endogenous KRASG12C in cancer cells. This research points out the difficulties in achieving targeted KRAS degradation and proposes solutions for efficient endogenous KRASG12C degradation (Zeng et al., 2019).
作用機序
PROTAC K-Ras Degrader-1 binds to the KRAS G12C protein and promotes its degradation . This degradation reduces cell viability, increases cell cycle arrest, and promotes cell apoptosis . The efficacy of PROTAC K-Ras Degrader-1 is at least partially mediated by promoting the 26S proteasome degradation process .
Safety and Hazards
The safety data sheet for PROTAC K-Ras Degrader-1 advises avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . In case of eye contact, it recommends flushing eyes immediately with large amounts of water and promptly calling a physician . For skin contact, it suggests rinsing skin thoroughly with large amounts of water, removing contaminated clothing and shoes, and calling a physician .
特性
IUPAC Name |
2-[(2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCORDWMRCVAC-VYIZRSQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H62N10O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC K-Ras Degrader-1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)
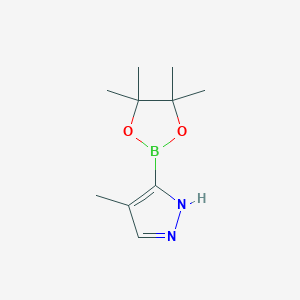
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
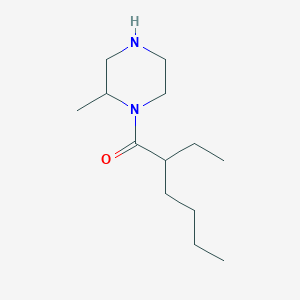
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
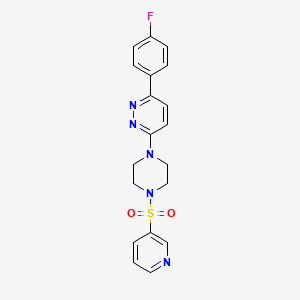
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)
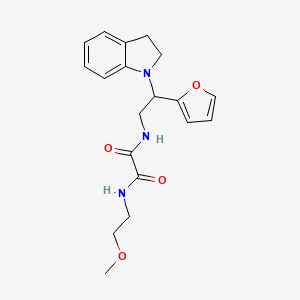

![2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682201.png)

